

High-Pressure Phases of Vanadium Nitride: An In-depth Technical Guide

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Compound of Interest

Compound Name: Vanadium nitride

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This technical guide provides a comprehensive overview of the high-pressure phases of **vanadium nitride** (VN), a material of significant interest due to its remarkable properties, including high hardness, chemical stability, and potential for superconductivity.^[1] Under ambient conditions, **vanadium nitride** typically adopts the cubic rocksalt (NaCl-type) structure. However, the application of high pressure induces a series of structural transformations, leading to the formation of novel phases with distinct electronic and mechanical characteristics. This guide summarizes the current state of knowledge on these high-pressure phases, detailing their crystal structures, transition pressures, and key properties. Furthermore, it outlines the sophisticated experimental protocols employed in their synthesis and characterization, providing a valuable resource for researchers in materials science and related fields.

Known and Predicted High-Pressure Phases of Vanadium Nitride

Vanadium nitride exhibits a rich and complex phase diagram under high pressure. Experimental and theoretical investigations have revealed several stable and metastable phases, each with a unique crystal structure and properties. The face-centered cubic structure of VN has been shown to be highly stable, persisting up to at least 76 GPa at room temperature in quasi-hydrostatic experiments.^{[2][3]}

NaCl (Rocksalt) to CsCl Phase Transition

A commonly predicted transition for many rock-salt structured compounds under high pressure is the transformation to the more densely packed Cesium Chloride (CsCl-type) structure.

Theoretical calculations predict this transition for **vanadium nitride** to occur at pressures ranging from 110 GPa to 189 GPa.^[4] Another theoretical study suggests a transition from the WC-type structure to the CsCl-type structure at an even higher pressure of 256 GPa.^[4]

Other Predicted and Observed High-Pressure Phases

Beyond the CsCl phase, a variety of other stoichiometries and crystal structures have been predicted and, in some cases, experimentally synthesized:

- WC-type, AsNi-type, and Zinc-Blende Phases: Theoretical studies have explored the relative stability of these phases in addition to the rocksalt and CsCl structures.
- Tetragonal and Orthorhombic Phases (P42mc, I41md, and Amm2): First-principles calculations have predicted these phases to be energetically more stable than the NaCl-type structure with increasing pressure.^[5]
- Vanadium-Rich and Nitrogen-Rich Phases: Systematic investigations of the V-N binary system have led to the prediction of several new high-pressure phases with different stoichiometries, including Pbam-V5N2, Pnma-V2N, and P-3m1-V2N3.^[6]
- VN2 (CuAl2-type): A novel transition metal pernitride, VN2 with a CuAl2-type structure, has been synthesized at pressures above 73.3 GPa.^[7] Another predicted nitrogen-rich phase is I4/mcm-VN2, which is expected to become stable at 33 GPa.^[6]

The pressure-composition phase diagram of the V-N system reveals the stability regions for these diverse compounds.^[6]

Data Presentation: Properties of High-Pressure VN Phases

The following tables summarize the quantitative data for various phases of **vanadium nitride** under high pressure, as reported in theoretical and experimental studies.

Table 1: Crystal Structure and Transition Pressures of **Vanadium Nitride** Phases

Phase Name	Crystal System	Space Group	Transition Pressure (GPa)	Reference
NaCl (Rocksalt)	Cubic	Fm-3m	Ambient	[2]
CsCl	Cubic	Pm-3m	110 - 189 (Theoretical)	[4]
WC	Hexagonal	P-6m2	Ground state (Theoretical)	[6]
AsNi	Hexagonal	P63/mmc	Metastable	[4]
P42mc	Tetragonal	P42mc	Energetically favorable at high P (Theoretical)	[5]
Amm2	Orthorhombic	Amm2	Energetically favorable at high P (Theoretical)	[5]
I41md	Tetragonal	I41md	Energetically favorable at high P (Theoretical)	[5]
VN2 (CuAl2-type)	Tetragonal	I4/mcm	> 73.3 (Experimental)	[7]
I4/mcm-VN2	Tetragonal	I4/mcm	> 33 (Theoretical)	[6]
Pbam-V5N2	Orthorhombic	Pbam	> 84 (Theoretical)	[6]
Pnma-V2N	Orthorhombic	Pnma	High Pressure (Theoretical)	[6]
P-3m1-V2N3	Trigonal	P-3m1	High Pressure (Theoretical)	[6]

Table 2: Mechanical Properties of **Vanadium Nitride** Phases at 0 GPa (Theoretical)

Phase	Bulk Modulus (B) (GPa)	Shear Modulus (G) (GPa)	Young's Modulus (E) (GPa)	Vickers Hardness (Hv) (GPa)	Reference
NaCl	298	134	352	-	[4][5]
CsCl	269	108	280	-	[4]
WC	363	298	684	~37	[4][6]
AsNi	313	199	487	-	[4]
P42mc	319	240	572	Potential superhard	[5]
Amm2	319	240	572	Potential superhard	[5]
I41md	319	240	572	Potential superhard	[5]
VN2 (CuAl2-type)	347(12) (Experimental)	-	-	-	[7]
I4/mcm-VN2	-	-	-	25-27	[6]

Experimental Protocols

The synthesis and characterization of high-pressure phases of **vanadium nitride** are predominantly carried out using a laser-heated diamond anvil cell (LH-DAC) coupled with in-situ synchrotron X-ray diffraction (XRD). This combination allows for the simultaneous application of extreme pressures and temperatures while monitoring the structural changes in the material in real-time.

General Methodology for High-Pressure Synthesis and In-Situ XRD

- Sample Preparation and DAC Loading:

- A small piece of high-purity vanadium foil (e.g., 99.7% purity, approximately 50x50 μm and 10 μm thick) or δ -VN powder is loaded into a sample chamber drilled in a metallic gasket (e.g., T301 steel) pre-indented between two diamond anvils.[2][8]
- A pressure calibrant, typically a small ruby chip, is placed in the sample chamber alongside the sample.[2][8] The pressure is determined by the pressure-induced shift of the ruby fluorescence line.
- A pressure-transmitting medium is loaded into the sample chamber to ensure quasi-hydrostatic conditions. For room temperature compression studies, silicone oil is often used.[2] For high-temperature synthesis where nitrogen is a reactant, the sample chamber is cryogenically loaded with liquid nitrogen, which then serves as both the pressure medium and the nitrogen source.[8]
- For thermal insulation and to prevent chemical reactions with the diamond anvils at high temperatures, a thermal insulator like NaCl may also be included in the sample chamber. [8]
- Compression and Laser Heating:
 - The diamond anvil cell is gradually compressed to the target pressure at room temperature.
 - The sample is then heated using a high-power infrared laser (e.g., Nd:YAG or CO₂ laser) focused on the sample.[8] The heating can be performed from one or both sides of the DAC.
 - The temperature is measured using spectroradiometry, by fitting the thermal emission spectrum of the heated sample to Planck's blackbody radiation law.
- In-Situ Synchrotron X-ray Diffraction:
 - During compression and heating, the sample is exposed to a high-brilliance monochromatic X-ray beam from a synchrotron source.
 - The diffracted X-rays are collected on a 2D detector (e.g., a Pilatus detector).[2]

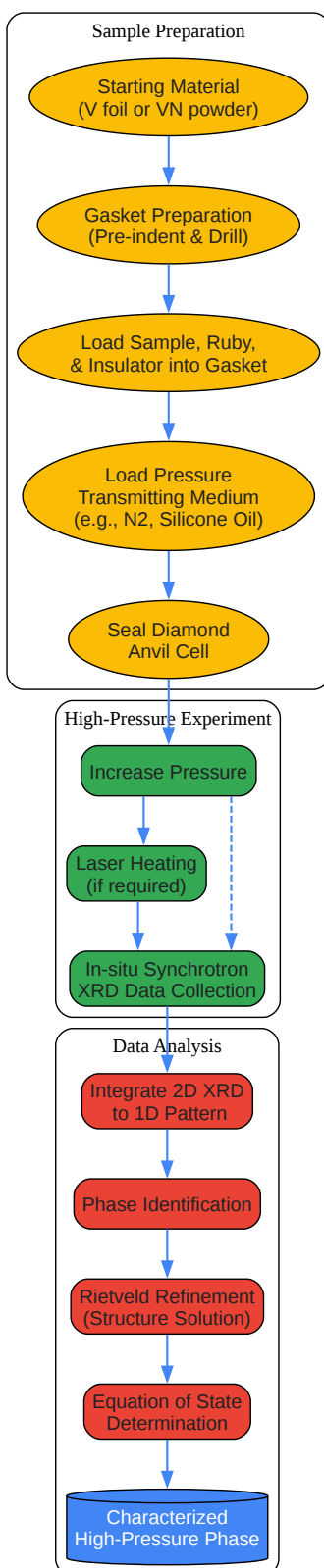
- The 2D diffraction images are integrated into 1D diffraction patterns (intensity vs. 2θ or d-spacing).
- Data Analysis and Structure Refinement:
 - The collected diffraction patterns are analyzed to identify the crystal structure of the phases present at different pressure and temperature conditions.
 - The unit cell parameters are determined from the positions of the diffraction peaks.
 - Rietveld refinement is performed on the diffraction patterns to obtain detailed structural information, such as atomic positions and site occupancies. This involves fitting a calculated diffraction profile to the experimental data.

Specific Protocols for Vanadium Nitride Phases

- High-Stability Study of NaCl-type VN:
 - Starting Material: **Vanadium nitride** powder (99.5% purity).[2]
 - Pressure Medium: Silicone oil.[2]
 - Pressure Range: Up to 76 GPa at room temperature.[2]
 - Analysis: The equation of state was determined by fitting the pressure-volume data to the third-order Birch-Murnaghan equation.[2]
- Synthesis of CuAl₂-type VN₂:
 - Starting Materials: Vanadium foil (99.7% purity) or δ -VN powder.[8]
 - Pressure Medium and Nitrogen Source: Liquid nitrogen.[8]
 - Synthesis Conditions: For the vanadium foil, δ -VN was first synthesized at 20-30 GPa, followed by the synthesis of CuAl₂-type VN₂ at 73-85 GPa with laser heating.[8]
 - Characterization: In-situ synchrotron XRD at high pressure and high temperature.[8]

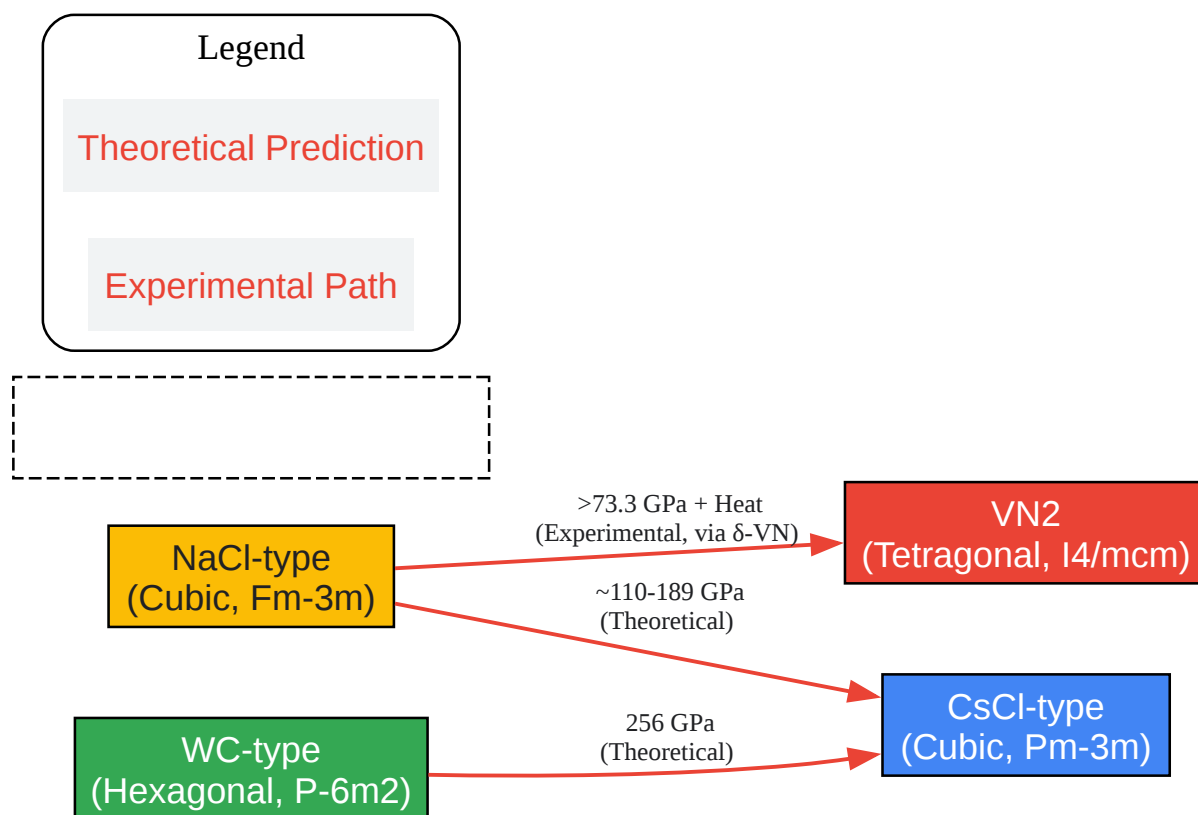
Visualizations

The following diagrams illustrate the key experimental workflow and the pressure-induced phase transitions in the **vanadium nitride** system.



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Caption: Experimental workflow for high-pressure synthesis and characterization of **vanadium nitride**.



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Caption: Pressure-induced phase transitions in **vanadium nitride**.

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